5-(2-methyl-1H-imidazol-5-yl)-3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazole
Overview
Description
5-(2-methyl-1H-imidazol-5-yl)-3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-methyl-1H-imidazol-5-yl)-3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazole typically involves multi-step organic reactions. A common approach might include:
Formation of the imidazole ring: Starting from a suitable precursor, the imidazole ring can be synthesized through cyclization reactions.
Synthesis of the naphthyridine moiety: This can be achieved through condensation reactions involving appropriate starting materials.
Formation of the oxadiazole ring: The final step often involves the cyclization of a hydrazide with a nitrile or carboxylic acid derivative under specific conditions.
Industrial Production Methods
Industrial production of such complex molecules often requires optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperatures, and pressures, as well as purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the imidazole or naphthyridine rings.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Various substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nitrating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might lead to the formation of ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Biologically, oxadiazoles are often studied for their antimicrobial, antifungal, and anticancer properties. This compound might exhibit similar activities and could be a candidate for drug development.
Medicine
In medicine, derivatives of oxadiazoles are explored for their potential therapeutic effects. This compound could be investigated for its efficacy in treating various diseases.
Industry
Industrially, such compounds can be used in the development of new materials, including polymers and dyes, due to their stability and unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(2-methyl-1H-imidazol-5-yl)-3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazole would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to the observed effects. The pathways involved could include inhibition of enzyme activity, disruption of cell membranes, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
5-(2-methyl-1H-imidazol-5-yl)-1,2,4-oxadiazole: Lacks the naphthyridine moiety.
3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazole: Lacks the imidazole ring.
Uniqueness
The uniqueness of 5-(2-methyl-1H-imidazol-5-yl)-3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazole lies in its combined structural features, which may confer distinct biological activities and chemical properties compared to its simpler analogs.
Properties
IUPAC Name |
5-(2-methyl-1H-imidazol-5-yl)-3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O/c1-8-13(11-3-4-16-5-10(11)6-17-8)14-20-15(22-21-14)12-7-18-9(2)19-12/h6-7,16H,3-5H2,1-2H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMWKEVMMAMPBNJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C2CNCCC2=C1C3=NOC(=N3)C4=CN=C(N4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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